molecular formula C11H17BO4 B1422086 2-(2-Propoxyethoxy)phenylboronic acid CAS No. 279262-53-2

2-(2-Propoxyethoxy)phenylboronic acid

Cat. No.: B1422086
CAS No.: 279262-53-2
M. Wt: 224.06 g/mol
InChI Key: HHALCPBCKBNLFD-UHFFFAOYSA-N
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Description

2-(2-Propoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C₁₄H₂₄B₂O₄ It is a boronic acid derivative, which means it contains a boronic acid functional group attached to a phenyl ring with a 2-propoxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propoxyethoxy)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-propoxyethanol under specific conditions. The reaction can be carried out using a variety of methods, including:

  • Direct Esterification: Phenylboronic acid is reacted with 2-propoxyethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.

  • Boronic Ester Formation: Another method involves the formation of a boronic ester intermediate, which is then hydrolyzed to yield the final product. This method may require the use of additional reagents such as trimethyl borate or triethyl borate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Propoxyethoxy)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the boronic acid group to boronic esters or other reduced forms.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as sulfuric acid, nitric acid, or aluminum chloride.

Major Products Formed:

  • Boronic Esters: These are formed through the oxidation or reduction of the boronic acid group.

  • Substituted Phenyl Compounds: Electrophilic substitution reactions can lead to the formation of nitrophenyl, halophenyl, or sulfophenyl derivatives.

Scientific Research Applications

2-(2-Propoxyethoxy)phenylboronic acid has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Propoxyethoxy)phenylboronic acid exerts its effects depends on its specific application. In general, boronic acids and their derivatives can form reversible covalent bonds with diols and other nucleophiles, which allows them to act as inhibitors or probes in biological systems. The molecular targets and pathways involved may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

2-(2-Propoxyethoxy)phenylboronic acid is similar to other boronic acid derivatives, such as phenylboronic acid, diethylene glycol monopropyl ether, and various substituted phenylboronic acids. its unique structure, with the 2-propoxyethoxy substituent, gives it distinct chemical and physical properties that set it apart from these compounds. The presence of the propoxyethoxy group enhances its solubility and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

[2-(2-propoxyethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-2-7-15-8-9-16-11-6-4-3-5-10(11)12(13)14/h3-6,13-14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHALCPBCKBNLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCOCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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